tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-1-methylpiperidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate involves its role as a protecting group. When used in peptide synthesis, it protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation, which is stabilized by the surrounding molecular structure .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules and peptides, where stereochemistry is crucial .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3S)-1-methylpiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-10-6-5-7-14(4)9-10/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
HMZKADDHLUKDQN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN(C1)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.